

comparative analysis of DPTIP hydrochloride and its prodrugs' efficacy

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Compound of Interest

Compound Name: DPTIP hydrochloride

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DPTIP Hydrochloride and its Prodrugs: A Comparative Efficacy Analysis

For Researchers, Scientists, and Drug Development Professionals

DPTIP (2,6-dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)-phenol) hydrochloride is a highly potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the biogenesis of extracellular vesicles (EVs) and the progression of various diseases, including neurodegenerative disorders and cancer.[1][2] Despite its promising in vitro activity (IC50 = 30 nM), the clinical development of DPTIP has been hampered by its poor pharmacokinetic profile, characterized by low oral bioavailability and rapid clearance.[1][3] To overcome these limitations, several prodrugs have been developed by masking the phenolic hydroxyl group of DPTIP. This guide provides a comparative analysis of the efficacy of **DPTIP hydrochloride** and its key prodrugs, supported by experimental data.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy parameters of **DPTIP hydrochloride** and its most studied prodrugs, P18 (with a 2',6'-diethyl-1,4'-bipiperidinyl-based promoiety) and a double valine ester prodrug (referred to as Prodrug 9 in some studies).[4][5]

Table 1: Comparative Pharmacokinetics in Mice



Compoun d	Dose (mg/kg, oral)	AUC ₀ -t (plasma, pmol·h/m L)	AUC₀−t (brain, pmol·h/g)	T½ (plasma, h)	Brain/Pla sma Ratio	Referenc e
DPTIP HCI	10	270	52.8	~0.5	0.20	[3]
Prodrug P18	10 (DPTIP equivalent)	1047	247	~2.0	0.24	[3]
Prodrug 9	10 (DPTIP equivalent)	316	N/A	>1.0	N/A	[5]

N/A: Data not available in the cited sources.

Table 2: Comparative Pharmacokinetics in Dogs

Compound	Dose (mg/kg, oral)	AUC₀−t (plasma, pmol·h/mL)	Oral Bioavailabil ity (%)	T½ (plasma, h)	Reference
DPTIP HCI	2	701	8.97	3.7	[5]
Prodrug P18	2 (DPTIP equivalent)	693	8.87	N/A	[5]
Prodrug 9	2 (DPTIP equivalent)	1352	17.3	N/A	[5]

N/A: Data not available in the cited sources.

Table 3: In Vivo Efficacy in a Mouse Model of Acute Brain Injury (IL-1β-induced EV release)



Treatment	Dose (mg/kg, oral)	Inhibition of GFP+ EV Release	Reduction in nSMase2 Activity	Reference
DPTIP HCI	10	Not significant	Not significant	[1]
Prodrug P18	3 (DPTIP equivalent)	Significant	Significant	[1]
Prodrug P18	10 (DPTIP equivalent)	Significant (dose- dependent)	Significant (dose- dependent)	[1]

Experimental Protocols In Vitro nSMase2 Inhibition Assay

The potency of **DPTIP hydrochloride** was determined using a cell-free human recombinant nSMase2 enzyme activity assay. The assay relies on a series of enzyme-coupled reactions where the product of nSMase2 activity, phosphorylcholine, is converted to a fluorescent product, resorufin.

Protocol:

- Recombinant human nSMase2 is incubated with the test compound (DPTIP) at varying concentrations.
- The enzymatic reaction is initiated by the addition of the substrate, sphingomyelin.
- The reaction mixture contains coupling enzymes (alkaline phosphatase, choline oxidase, and horseradish peroxidase) and Amplex Red reagent.
- The fluorescence of resorufin is measured over time, and the rate of reaction is calculated.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Pharmacokinetic Studies



Pharmacokinetic parameters were evaluated in mice and dogs to assess the oral bioavailability and brain penetration of DPTIP and its prodrugs.

Mouse Protocol:

- Male CES1-/- mice are used to minimize the impact of carboxylesterase activity on prodrug metabolism.
- Animals are administered a single oral dose of DPTIP hydrochloride or an equimolar dose
 of the prodrug.
- Blood and brain samples are collected at multiple time points post-administration.
- The concentrations of DPTIP and the intact prodrug in plasma and brain homogenates are quantified using a validated LC-MS/MS method.
- Pharmacokinetic parameters (AUC, T½, Cmax) are calculated using non-compartmental analysis.

Dog Protocol:

- Male beagle dogs are used for the study.
- A single oral dose of **DPTIP hydrochloride** or an equimolar dose of the prodrug is administered.
- Blood samples are collected at various time points.
- Plasma concentrations of DPTIP are determined by LC-MS/MS.
- Pharmacokinetic parameters are calculated.

In Vivo Efficacy Study: Mouse Model of Acute Brain Injury

The in vivo efficacy of DPTIP and its prodrug P18 was assessed in a mouse model of acute brain injury induced by intrastriatal injection of interleukin-1 β (IL-1 β).

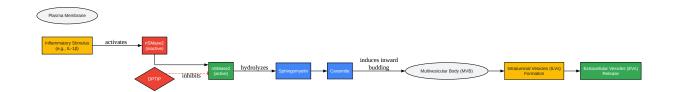


Protocol:

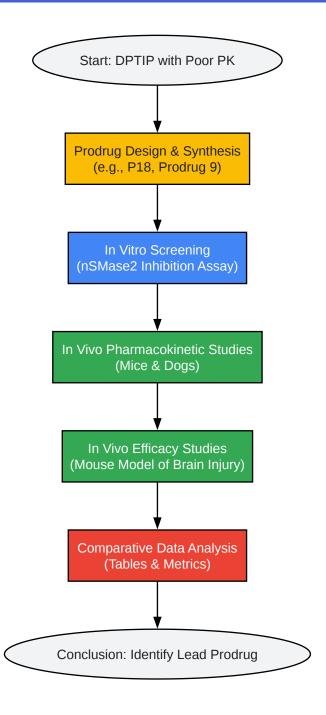
- GFAP-EGFP mice, which express green fluorescent protein in astrocytes, are used to track astrocyte-derived EVs.
- Mice are orally pre-dosed with vehicle, **DPTIP hydrochloride**, or prodrug P18.
- Thirty minutes after dosing, an intrastriatal injection of IL-1β is performed to induce neuroinflammation and EV release.
- Blood samples are collected at specified time points to quantify the levels of GFP-labeled EVs using nanoparticle tracking analysis.
- Brain tissue is collected to measure nSMase2 activity.

Visualizations nSMase2 Signaling Pathway in Extracellular Vesicle Biogenesis









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